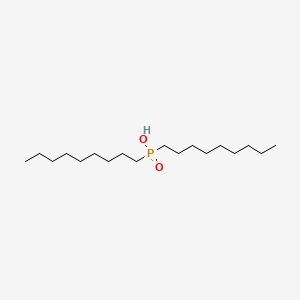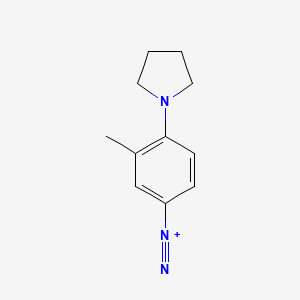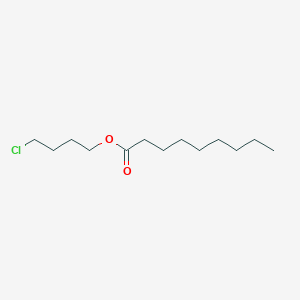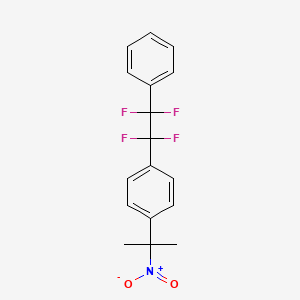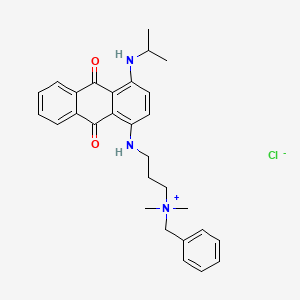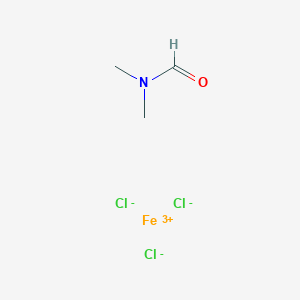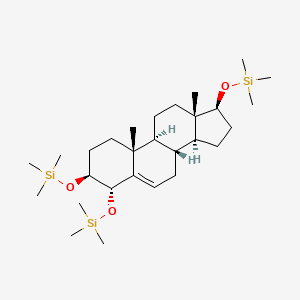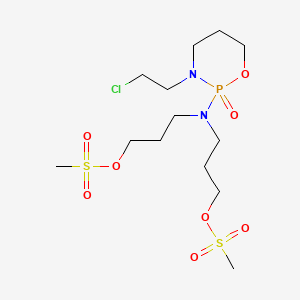![molecular formula C9H12 B14674799 Bicyclo[6.1.0]nona-1,6-diene CAS No. 36398-97-7](/img/structure/B14674799.png)
Bicyclo[6.1.0]nona-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[6.1.0]nona-1,6-diene is a unique organic compound characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclooctene ring. This compound is notable for its strained ring system, which imparts significant reactivity, making it a valuable scaffold in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[6.1.0]nona-1,6-diene typically involves the formation of the strained bicyclic system through cyclization reactions. One common method involves the reaction of a suitable diene with a cyclopropane precursor under controlled conditions. For instance, the reaction of a cyclooctene derivative with a cyclopropane reagent in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[6.1.0]nona-1,6-diene undergoes a variety of chemical reactions due to its strained ring system. These reactions include:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic systems.
Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce less strained bicyclic hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Bicyclo[6.1.0]nona-1,6-diene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules and as a model compound for studying strained ring systems.
Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery and imaging.
Wirkmechanismus
The mechanism by which bicyclo[6.1.0]nona-1,6-diene exerts its effects is primarily through its strained ring system, which makes it highly reactive. This reactivity allows it to participate in a variety of chemical reactions, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring fusion pattern, used in similar applications but with different reactivity profiles.
Cyclooctyne: A related compound with a single eight-membered ring, known for its use in bioorthogonal chemistry.
Cyclopropane: A simpler strained ring system that shares some reactivity characteristics with bicyclo[6.1.0]nona-1,6-diene.
Uniqueness
This compound is unique due to its specific ring fusion, which imparts distinct reactivity and stability compared to other strained bicyclic compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile tool in both research and industrial applications .
Eigenschaften
CAS-Nummer |
36398-97-7 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
bicyclo[6.1.0]nona-1,6-diene |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h3,5-6,8H,1-2,4,7H2 |
InChI-Schlüssel |
DGFQRUIPQPISDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC2CC2=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



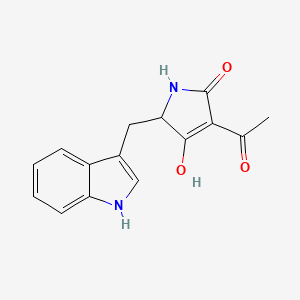
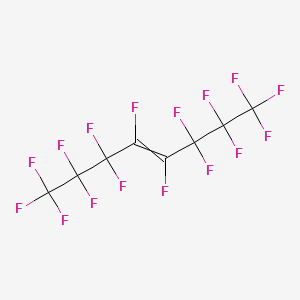
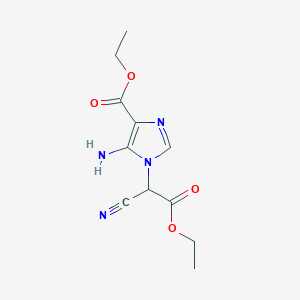
![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)
